

# An In-depth Technical Guide to 3-Octanol: Discovery, History, and Synthesis

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Compound of Interest		
Compound Name:	3-Octanol	
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This technical guide provides a comprehensive overview of the secondary alcohol **3-octanol**, intended for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.

## **Introduction and Historical Context**

**3-Octanol** (C<sub>8</sub>H<sub>18</sub>O) is a chiral secondary alcohol that exists as two enantiomers, (R)-(-)-**3-octanol** and (S)-(+)-**3-octanol**. It is a colorless liquid with a characteristic nutty and earthy odor and is found naturally in various plants, fungi, and as a volatile organic compound (VOC) emitted by some organisms.[1]

The formal "discovery" of **3-octanol** is not attributed to a single scientist or a specific date but rather emerged from the systematic advancements in organic chemistry during the 19th century. The foundational work on the theory of chemical structure by chemists like Charles-Adolphe Wurtz and Alexander Butlerov in the 1850s and 1860s laid the groundwork for understanding isomers and the synthesis of alcohols.[2][3][4][5] Wurtz's development of the Wurtz reaction, for instance, provided a method for forming carbon-carbon bonds, a key step in building larger organic molecules.[1][6] Following these theoretical and synthetic advancements, the systematic synthesis and characterization of a wide range of organic compounds, including various isomers of octanol, became a focus of organic chemists. It is within this period of burgeoning synthetic capability and structural elucidation that **3-octanol** was likely first synthesized and identified. Early methods for the preparation of secondary



alcohols, such as the reduction of ketones, would have been applicable to the synthesis of **3-octanol** from 3-octanone.[7]

# **Physicochemical and Spectroscopic Data**

The physical and chemical properties of **3-octanol** are well-documented and are crucial for its application in various fields.

**Physical and Chemical Properties** 

Property	Value	Reference(s)
Molecular Formula	C8H18O	[8][9]
Molar Mass	130.23 g/mol	[8][9]
Appearance	Colorless liquid	[8]
Odor	Nutty, earthy, herbaceous	[7][8]
Boiling Point	173-176 °C	[8]
Melting Point	-45 °C	[6][8]
Density	0.818 g/mL at 25 °C	
Refractive Index (n20/D)	1.426	
Solubility	Soluble in alcohol and ether; insoluble in water.	[8]
Flash Point	68 °C (154.4 °F)	
logP (octanol/water)	2.8	[8]

## **Spectroscopic Data**



Spectroscopy Type	Key Peaks/Signals	Reference(s)
¹H NMR (CDCl₃)	δ 0.93 (6H, t), δ 1.37 (10H, m), δ 2.35 (1H, s, -OH), δ 3.47 (1H, m, >CHO-)	[3]
<sup>13</sup> C NMR	(Data can be sourced from spectral databases)	[10]
Mass Spectrometry (EI)	m/z 59, 83, 55, 41	[8]
Infrared (IR) Spectroscopy	Broad peak around 3350 cm <sup>-1</sup> (-OH stretch), peaks around 2930 cm <sup>-1</sup> (C-H stretch)	[8][11]

# **Experimental Protocols for Synthesis**

Several methods are available for the synthesis of **3-octanol**. The following are detailed protocols for three common laboratory-scale syntheses.

## Synthesis of 3-Octanol by Reduction of 3-Octanone

This method involves the reduction of the ketone 3-octanone using a reducing agent such as sodium borohydride.

#### Materials:

- 3-octanone
- 95% Ethanol
- Sodium borohydride (NaBH<sub>4</sub>)
- Water
- 15M Ammonium hydroxide (NH<sub>4</sub>OH)
- Chloroform (CHCl₃)



- 5% Hydrochloric acid (HCl)
- · Saturated sodium chloride (NaCl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus.

#### Procedure:

- In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol.
- Cool the solution in an ice bath with continuous stirring.
- In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.
- Add the sodium borohydride solution in portions to the cooled 3-octanone solution.
- Add 27 mL of 15M ammonium hydroxide to the reaction mixture.
- Remove the ice bath and continue stirring at room temperature for 3 hours.
- Concentrate the reaction mixture to near dryness using a rotary evaporator.
- Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of chloroform.
- Combine all organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.

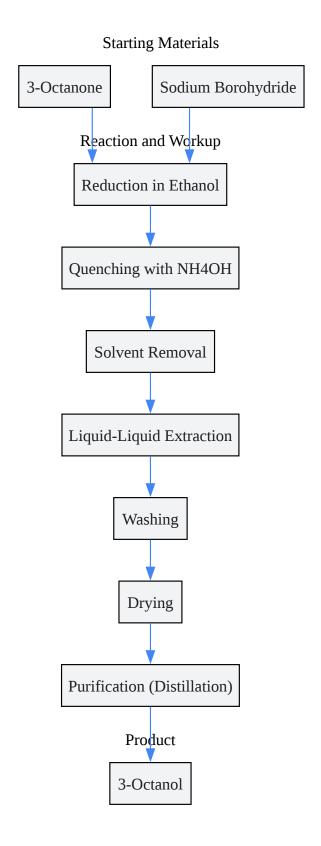
## Foundational & Exploratory



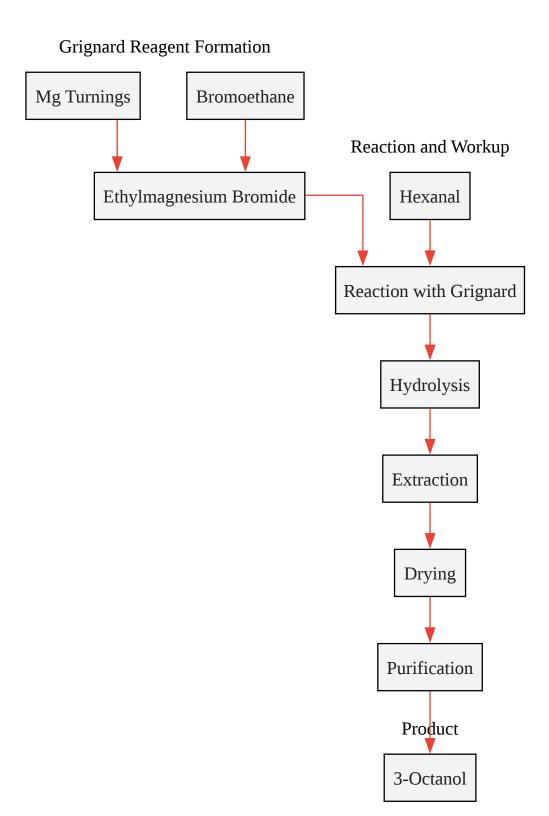


Purify the resulting liquid residue by distillation under reduced pressure (bp 86-87 °C at 24 Torr) to yield pure 3-octanol.[3]

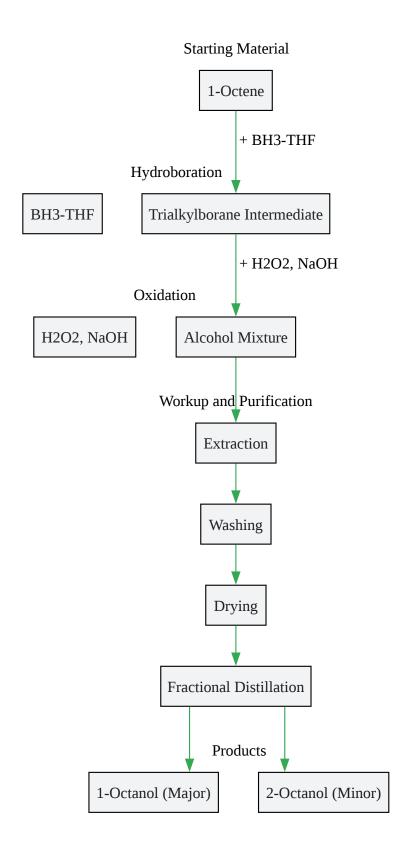




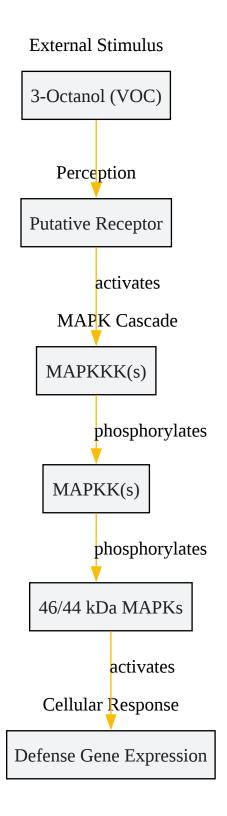












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